N-(1-methyl-2,5-dioxopyrrolidin-3-yl)-2-thiophen-2-ylethanesulfonamide
Description
N-(1-methyl-2,5-dioxopyrrolidin-3-yl)-2-thiophen-2-ylethanesulfonamide: is a synthetic organic compound characterized by a pyrrolidinone ring, a thiophene ring, and a sulfonamide group
Properties
IUPAC Name |
N-(1-methyl-2,5-dioxopyrrolidin-3-yl)-2-thiophen-2-ylethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4S2/c1-13-10(14)7-9(11(13)15)12-19(16,17)6-4-8-3-2-5-18-8/h2-3,5,9,12H,4,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNHPRLGFHRHEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(C1=O)NS(=O)(=O)CCC2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-2,5-dioxopyrrolidin-3-yl)-2-thiophen-2-ylethanesulfonamide typically involves the following steps:
Formation of the Pyrrolidinone Ring: The starting material, 1-methylpyrrolidin-2,5-dione, is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Thiophene Derivative Preparation: The thiophene ring is introduced via a Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Sulfonamide Formation: The final step involves the reaction of the thiophene derivative with ethanesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound would involve:
Large-scale synthesis of intermediates: Utilizing continuous flow reactors to ensure consistent quality and yield.
Optimization of reaction conditions: Employing automated systems to monitor and adjust parameters such as temperature, pressure, and pH.
Purification: Using techniques like recrystallization, chromatography, and distillation to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the sulfonamide group can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions due to its ability to stabilize transition states.
Material Science: Incorporated into polymers to enhance thermal and mechanical properties.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Labeling: Utilized in cross-linking studies to investigate protein-protein interactions.
Medicine
Drug Development: Explored as a potential therapeutic agent due to its bioactive properties.
Diagnostic Tools: Used in the development of diagnostic assays for detecting specific biomolecules.
Industry
Agriculture: Employed in the synthesis of agrochemicals.
Pharmaceuticals: Used in the production of active pharmaceutical ingredients (APIs).
Mechanism of Action
The compound exerts its effects primarily through:
Enzyme Inhibition: Binding to the active site of enzymes, thereby blocking substrate access.
Protein Interaction: Forming covalent bonds with specific amino acid residues in proteins, altering their function.
Comparison with Similar Compounds
Similar Compounds
- N-(1-methyl-2,5-dioxopyrrolidin-3-yl)-2-furylmethanesulfonamide
- N-(1-methyl-2,5-dioxopyrrolidin-3-yl)-2-pyridylmethanesulfonamide
Uniqueness
- Structural Features : The presence of both a thiophene ring and a sulfonamide group in N-(1-methyl-2,5-dioxopyrrolidin-3-yl)-2-thiophen-2-ylethanesulfonamide provides unique electronic and steric properties.
- Reactivity : Exhibits distinct reactivity patterns compared to its analogs, making it suitable for specific applications in catalysis and drug development.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique characteristics
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
